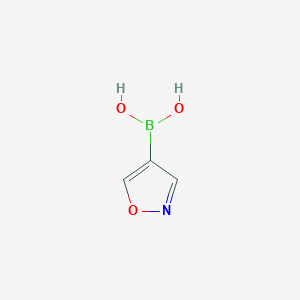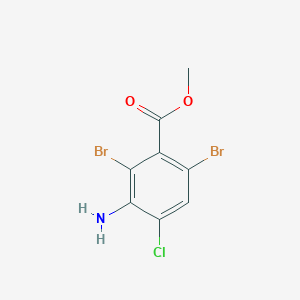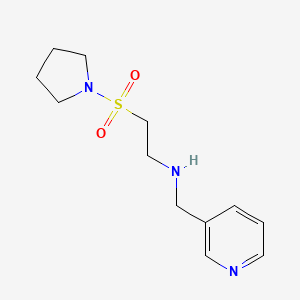![molecular formula C18H19NO4 B1393647 3'-((tert-Butoxycarbonyl)amino)-[1,1'-biphenyl]-4-carboxylic acid CAS No. 904086-02-8](/img/structure/B1393647.png)
3'-((tert-Butoxycarbonyl)amino)-[1,1'-biphenyl]-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-((tert-Butoxycarbonyl)amino)-[1,1’-biphenyl]-4-carboxylic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protected amino group attached to a biphenyl structure. This compound is often used in organic synthesis, particularly in the protection of amino groups during peptide synthesis.
Mechanism of Action
Target of Action
It is known that boc-protected amino acids are commonly used in peptide synthesis , suggesting that the compound may interact with peptide or protein targets.
Mode of Action
The compound is a Boc-protected amino acid derivative . The Boc group serves as a protecting group for the amino function during peptide synthesis . It prevents unwanted reactions with the amino group, allowing for selective reactions to occur at other sites on the molecule . The Boc group can be removed under acidic conditions, revealing the free amino group .
Biochemical Pathways
The compound is used in the synthesis of dipeptides . The Boc group protects the amino function during the coupling reaction, preventing unwanted side reactions . After the coupling reaction, the Boc group can be removed to reveal the free amino group, allowing for further reactions to occur .
Pharmacokinetics
Boc-protected amino acids are generally stable and can be stored at room temperature .
Result of Action
The compound is used as a starting material in dipeptide synthesis . The resulting dipeptides can have various biological activities depending on their amino acid sequence. The use of Boc-protected amino acids like this compound allows for the synthesis of dipeptides in satisfactory yields .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the Boc group can be removed under acidic conditions . Therefore, the pH of the environment can influence the compound’s stability and reactivity. Additionally, the compound’s solubility can be affected by the solvent used . The compound is miscible in acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-((tert-Butoxycarbonyl)amino)-[1,1’-biphenyl]-4-carboxylic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction proceeds through a nucleophilic addition-elimination mechanism, forming a tetrahedral intermediate, which then eliminates a carbonate ion to yield the Boc-protected product .
Industrial Production Methods
Industrial production of Boc-protected compounds often employs continuous flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3’-((tert-Butoxycarbonyl)amino)-[1,1’-biphenyl]-4-carboxylic acid undergoes several types of chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc-protected amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Substitution: Various nucleophiles can be used, depending on the desired substitution product.
Major Products Formed
Deprotection: The major product is the free amine, along with carbon dioxide and tert-butyl cation as by-products.
Substitution: The products depend on the nucleophile used in the reaction.
Scientific Research Applications
3’-((tert-Butoxycarbonyl)amino)-[1,1’-biphenyl]-4-carboxylic acid has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Phenylmethoxycarbonyl (Cbz) protected amino acids: These compounds use a benzyl group for protection, which is stable under acidic and basic conditions but cleaved by catalytic hydrogenation.
Fmoc-protected amino acids: These compounds use a fluorenylmethoxycarbonyl group, which is removed under basic conditions.
Uniqueness
3’-((tert-Butoxycarbonyl)amino)-[1,1’-biphenyl]-4-carboxylic acid is unique due to the stability and ease of removal of the Boc group under mild acidic conditions. This makes it particularly useful in peptide synthesis, where selective protection and deprotection of amino groups are crucial .
Properties
IUPAC Name |
4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-18(2,3)23-17(22)19-15-6-4-5-14(11-15)12-7-9-13(10-8-12)16(20)21/h4-11H,1-3H3,(H,19,22)(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAEPMXWZNSSFAB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CC=C(C=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00683418 |
Source


|
| Record name | 3'-[(tert-Butoxycarbonyl)amino][1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00683418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
904086-02-8 |
Source


|
| Record name | 3'-[(tert-Butoxycarbonyl)amino][1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00683418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1393569.png)



![3-{[5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-yl]carbamoyl}propanoic acid](/img/structure/B1393575.png)
![7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1393577.png)



![methyl 1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1393583.png)


